1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde
Description
1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde is a cyclopropane-derived aldehyde featuring an oxolane (tetrahydrofuran) substituent at the cyclopropane ring. Cyclopropane derivatives are valued in organic synthesis and materials science due to their unique ring strain and reactivity, which enable diverse functionalization pathways . The oxolane group may enhance solubility or influence stereoelectronic properties, though specific studies on this compound require further investigation.
Properties
IUPAC Name |
1-(oxolan-2-yl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-6-8(3-4-8)7-2-1-5-10-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJKLQBXKGPDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2171986-20-0 | |
| Record name | 1-(oxolan-2-yl)cyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde can be achieved through various synthetic routesThe reaction conditions typically involve the use of a catalyst such as a transition metal complex and a suitable solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields a primary alcohol.
Scientific Research Applications
1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde, focusing on substituents, physical properties, and synthesis
Key Observations:
Heterocycles (e.g., furan, oxolane): Modify electronic properties; furan derivatives exhibit higher polarity (C9H10O2 vs. C7H12O) . Halogenated Groups (e.g., chlorothiophene): Introduce electrophilic sites for further functionalization .
Synthesis and Reactivity :
- Sodium hydride (NaH) and zinc chloride (ZnCl2) are effective for reducing nitriles to aldehydes in naphthalene derivatives .
- Recrystallization from DCM/MeOH optimizes yields in carboxylate derivatives .
Safety and Handling: Limited hazard data are available for most analogs, though 1-(propan-2-yl)cyclopropane-1-carbaldehyde carries a "Warning" label, suggesting precautions are necessary .
Biological Activity
1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring fused with an oxolane (tetrahydrofuran) substituent, characterized by a carbonyl group (aldehyde) attached to the cyclopropane. This unique structural arrangement is believed to confer distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits notable biological activity, particularly as a potential GPR88 receptor agonist. GPR88 is an orphan G protein-coupled receptor predominantly expressed in the brain, and its modulation may have therapeutic implications for neurological disorders .
The mechanism by which this compound exerts its biological effects is still under investigation. However, its ability to interact with specific biological targets suggests it may influence metabolic pathways significantly. Techniques such as molecular docking and receptor binding studies are employed to elucidate these interactions further.
Research Findings
A review of existing literature reveals several key findings related to the biological activity of this compound:
- GPR88 Agonism : Initial research suggests that this compound acts as an agonist for the GPR88 receptor, which could play a role in modulating neurotransmitter systems and potentially treating conditions like schizophrenia or depression .
- Chemical Reactivity : The aldehyde functionality allows for various chemical reactions that may enhance its biological activity through the formation of adducts with biological macromolecules.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes notable compounds and their characteristics:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (1R,2R)-2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid | C9H14O3 | Contains a carboxylic acid group; used in enzyme-substrate interaction studies. |
| 2-Methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid | C9H14O3 | Similar structure but includes a methyl substituent; different reactivity profile. |
| 3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid | C8H12O3 | Features a cyclobutane ring; may exhibit different biological activities due to structural differences. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
